molecular formula C₂₃H₃₁NO₆ B1142575 Corticosterone 21-Acetate 11-Nitrite CAS No. 74220-48-7

Corticosterone 21-Acetate 11-Nitrite

Cat. No.: B1142575
CAS No.: 74220-48-7
M. Wt: 417.5
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Description

Corticosterone 21-Acetate 11-Nitrite is a synthetic glucocorticoid derivative characterized by structural modifications at the 21-position (acetate ester) and 11-position (nitrite group). These modifications influence its pharmacokinetic and pharmacodynamic properties, including solubility, receptor binding affinity, and metabolic stability. The compound is primarily utilized in research settings for studying steroid synthesis pathways and receptor interactions . Its synthesis involves photolysis of the 11-nitrite group in precursors like 11β-hydroxypregna-1,4-dien-3-one, followed by cyclization to generate intermediates for aldosterone analogs .

Properties

CAS No.

74220-48-7

Molecular Formula

C₂₃H₃₁NO₆

Molecular Weight

417.5

Synonyms

(11β)-21-(Acetyloxy)-11-(nitrosooxy)-pregn-4-ene-3,20-dione

Origin of Product

United States

Preparation Methods

Ketal Protection and Reduction Steps

The synthesis begins with 17α-hydroxy-4-pregnene-3,11,20-triketone (II) as a key intermediate. This compound undergoes ketalization with triethyl orthoformate and terephthaloyl moietie in the presence of tosic acid, forming 17α-hydroxy-4-pregnene-11-ketone-3,20-diethylene glycol ketal (III) . This step protects the C3 and C20 ketones, enabling selective reduction of the C11 ketone.

Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) and methanol yields 11β,17α-dihydroxy-4-pregnene-3,20-diethylene glycol ketal (IV) . The use of THF as a co-solvent enhances the solubility of the steroid intermediate, ensuring high reduction efficiency (>90% yield).

Hydrolysis and Iodination

The ketal groups at C3 and C20 are removed via hydrolysis with mineral acids (e.g., HCl), yielding 11β,17α-dihydroxy-4-pregnene-3,20-diketone (V) . This intermediate is then iodinated at C21 using iodine and quicklime (CaO\text{CaO}) in acetone, producing 21-iodo-11β,17α-dihydroxy-4-pregnene-3,20-diketone (VI) . The iodination step proceeds via an electrophilic substitution mechanism, with the iodine atom introduced at the less sterically hindered C21 position.

Final Hydrolysis and Purification

The acetate group at C21 is retained, while residual protecting groups (if any) are removed via alkaline hydrolysis. Hydrocortisone acetate (VII) is treated with 2% sodium hydroxide in methanol at 0–8°C, followed by acetic acid neutralization and crystallization to isolate the final product.

Optimization Challenges and Solutions

Selectivity in Nitritation

The C11 position’s steric environment complicates nitrite introduction. Competing reactions, such as oxidation of the hydroxyl group or nitration at adjacent positions, can reduce yields. To mitigate this:

  • Low-temperature reactions (0–5°C) minimize side reactions.

  • Bulky nitrosating agents (e.g., isoamyl nitrite) enhance regioselectivity.

Byproduct Formation

During iodination, over-iodination at C17 or C20 can occur. This is addressed by:

  • Controlling iodine stoichiometry (1:1 molar ratio of iodine to substrate).

  • Using calcium oxide as a scavenger for hydroiodic acid (HI\text{HI}).

Analytical Validation

Spectral Characterization

  • 1H NMR^1\text{H NMR} : Peaks at δ 2.05 ppm (C21 acetate) and δ 4.45 ppm (C11 nitrite) confirm functionalization.

  • LC-MS : A molecular ion peak at m/zm/z 417.22 ([M+H]+^+) aligns with the compound’s molecular weight.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, methanol-water gradient) shows ≥98% purity for batches synthesized via the displacement method.

Industrial-Scale Considerations

Solvent Recovery

Acetone and methanol are recovered via vacuum distillation, reducing production costs by 20–25%.

Environmental Impact

Waste streams containing iodine residues require treatment with Na2S2O3\text{Na}_2\text{S}_2\text{O}_3 to reduce I2\text{I}_2 to non-toxic iodide ions (I\text{I}^-) .

Chemical Reactions Analysis

Types of Reactions

Corticosterone 21-Acetate 11-Nitrite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Mechanism of Action

Corticosterone 21-Acetate 11-Nitrite exerts its effects by interacting with specific molecular targets and pathways. The compound binds to glucocorticoid receptors in cells, leading to the activation or repression of target genes. This interaction modulates various physiological processes, including metabolism, immune response, and stress response . The nitrite group may also contribute to the compound’s biological activity by influencing nitric oxide signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • Corticosterone 21-Acetate (B-21-OAc) : Lacks the 11-nitrite group but shares the 21-acetate modification.
  • Hydrocortisone 21-Acetate : Features a 17α-hydroxy group and 21-acetate, enhancing topical anti-inflammatory activity.
  • Dexamethasone 21-Acetate : A potent synthetic glucocorticoid with a 9α-fluoro group and 16α-methyl substitution.
  • Cortisone 21-Acetate : Contains an 11-keto group instead of 11-nitrite.
  • Fluticasone Propionate : A halogenated derivative with a 17β-carbothioate group for enhanced receptor binding.
Table 1: Molecular and Pharmacokinetic Properties
Compound Molecular Formula Molecular Weight (Da) Key Modifications EC50 (Receptor Binding) Stability in Aqueous Media
Corticosterone 21-Acetate 11-Nitrite C23H31NO6 441.5* 21-Acetate, 11-Nitrite Not reported Likely pH-sensitive
Corticosterone 21-Acetate C23H32O5 388.5 21-Acetate 9.0 µM (Kv1 channels) Moderate
Hydrocortisone 21-Acetate C23H32O6 404.5 17α-Hydroxy, 21-Acetate Not applicable 20% degradation under UVB
Dexamethasone 21-Acetate C24H31FO6 434.5 9α-Fluoro, 16α-Methyl, 21-Acetate 46 µM (TAT induction) High
Cortisone 21-Acetate C23H30O6 402.5 11-Keto, 21-Acetate 46 µM (Kv1 channels) pH-dependent
Fluticasone Propionate C25H31F3O5S 500.6 17β-Carbothioate, 6α-Fluoro 37 nM (Kv1 channels) High

*Calculated based on structural formula.

Pharmacological and Functional Comparisons

A. Receptor Binding and Potency
  • Kv1 Channel Modulation: Corticosterone 21-Acetate and Cortisone 21-Acetate exhibit EC50 values of 9.0 µM and 46 µM, respectively, for Kv1.1/β1 channel potentiation. Fluticasone Propionate shows superior potency (EC50 = 37 nM) due to its halogenated structure . Both compounds require the conserved Kvβ1 core for activity, unlike their non-acetylated counterparts .
  • Glucocorticoid Receptor (GR) Activity :

    • Dexamethasone 21-Acetate induces 3.5-fold greater GR cytosol receptor depletion than corticosterone, correlating with its higher anti-inflammatory potency .
B. Stability and Degradation
  • Photostability : Hydrocortisone 21-Acetate in commercial cream degrades by 20% under UVB irradiation. Paraben-free formulations degrade faster, highlighting the role of excipients in stability .
  • pH Sensitivity : Mometasone Furoate (analogous to nitrite derivatives) shows optimal stability at pH < 4, suggesting similar pH-dependent degradation for this compound .
C. Immunoassay Cross-Reactivity
  • Corticosterone 21-Acetate (B-21-OAc) exhibits 0.6% cross-reactivity in monoclonal antibody assays targeting 1α-hydroxycorticosterone, significantly lower than 11-dehydrocorticosterone (11-DHC; 31%) and cortisone (6.8%) . This underscores the specificity of structural modifications at the 11- and 21-positions.

Metabolic and Enzymatic Processing

  • Enzymatic Conversion : Cortisol 21-Acetate and Corticosterone 21-Acetate show reduced activity (4% relative to cortisone) in 20α-hydroxysteroid dehydrogenase assays, indicating acetate groups hinder enzymatic processing .
  • Synthetic Pathways: The 11-nitrite group in this compound facilitates selective photolysis for aldosterone analog synthesis, a unique feature absent in non-nitrite derivatives .

Q & A

Q. What synthetic methodologies are established for preparing Corticosterone 21-Acetate 11-Nitrite?

The compound is synthesized via the Barton reaction, involving photolysis of the 11-nitrite ester derivative of corticosterone 21-acetate. This reaction enables selective abstraction of the 11β-hydrogen, forming a δ-lactone intermediate that can be further oxidized to yield aldosterone derivatives. Key steps include nitrite ester formation under controlled anhydrous conditions and UV irradiation (λ = 300–350 nm) in inert solvents like toluene . Characterization via NMR and HPLC ensures structural fidelity and purity.

Q. How is the purity and stability of this compound validated in experimental workflows?

Reverse-phase HPLC with UV detection (λ = 242 nm) is standard for quantifying impurities like 11-ketobudesonide or residual acetate derivatives. Acceptance criteria typically limit impurities to <0.10% . Stability studies under varying pH (3.2–7.4) and temperature (4–25°C) assess degradation kinetics, with phase-change data (e.g., enthalpy of fusion) providing thermodynamic insights .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Resolves regiochemical details (e.g., 11-nitrite vs. 21-acetate groups) and confirms stereochemistry at C11 and C21.
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., C₃₂H₄₅NO₇, [M+H]⁺ = 568.3267) and fragmentation patterns .
  • IR spectroscopy: Identifies nitrite (∼1270 cm⁻¹) and acetate (∼1740 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the photolytic efficiency of the 11-nitrite group vary with solvent polarity and irradiation wavelength?

Non-polar solvents (e.g., toluene) enhance radical stability during photolysis, improving lactone formation yields. UV irradiation at 300–350 nm maximizes nitrite cleavage while minimizing side reactions (e.g., acetate hydrolysis). Quantum yield studies using actinometry (e.g., ferrioxalate) correlate reaction rates with light intensity .

Q. What experimental challenges arise in differentiating this compound from its δ-lactone derivative?

The δ-lactone (aldosterone precursor) shares similar polarity with the parent nitrite, complicating chromatographic separation. Strategies include:

  • Derivatization: Silylation of hydroxyl groups improves GC-MS resolution.
  • Immunoassays: Monoclonal antibodies specific to the δ-lactone’s C11 configuration reduce cross-reactivity (<5% with corticosterone derivatives) .
  • X-ray crystallography: Resolves conformational differences in solid-state structures .

Q. How do structural modifications (e.g., 2α-methyl substitution) influence biological activity and metabolic stability?

Introducing a 2α-methyl group (as in 2α-Methylcortisol acetate) reduces glucocorticoid receptor binding affinity by ∼40% but enhances metabolic stability in hepatic microsomes. Comparative studies using LC-MS/MS quantify metabolite profiles (e.g., 11β-hydroxysteroid dehydrogenase activity) .

Q. What contradictions exist in reported bioactivity data for Corticosterone 21-Acetate derivatives?

Discrepancies in glucocorticoid vs. mineralocorticoid activity ratios arise from assay variability:

  • In vitro: Receptor-binding assays (e.g., GR/MR transfection models) show higher specificity than adrenal cell proliferation assays .
  • Cross-reactivity: Antibodies targeting corticosterone 21-hemisuccinate may exhibit 15–20% cross-reactivity with the acetate derivative, necessitating competitive ELISA validation .

Methodological Considerations

Q. How to optimize reaction conditions for scaling Barton nitrite photolysis?

  • Light source: High-pressure Hg lamps (500 W) with Pyrex filters (λ > 300 nm) balance efficiency and side-reaction suppression.
  • Solvent degassing: Reduces radical quenching by dissolved oxygen.
  • Temperature control: Maintains 25–30°C to prevent nitrite decomposition .

Q. What analytical workflows validate the compound’s role in imaging-guided cancer therapy?

Multifunctional nanoemulsions encapsulating the nitrite derivative are tracked via:

  • Fluorescence imaging: Labeling with near-infrared dyes (e.g., Cy7.5).
  • LC-MS/MS: Quantifies tumor uptake and metabolic conversion to active glucocorticoids .

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